4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide
Description
4-Ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is a quinoline-based small molecule characterized by a 4-ethoxy substituent on the quinoline core, a 4-methylphenyl group at position 2, and an N-propyl carboxamide moiety at position 4. The ethoxy group and N-propyl chain likely influence its lipophilicity and pharmacokinetic profile, while the 4-methylphenyl substituent may contribute to intermolecular interactions in crystal packing or target binding .
Properties
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-23-22(25)17-10-11-19-18(13-17)21(26-5-2)14-20(24-19)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAXXLMGCXNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-2-(4-methylphenyl)quinoline. This can be achieved through a Friedländer synthesis, which involves the condensation of 4-ethoxyaniline with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid.
Formation of the Carboxamide: The resulting quinoline derivative is then reacted with propylamine to form the carboxamide. This step usually requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound’s ethoxy and N-propyl substituents likely result in higher log P (~4.2) compared to analogs with polar groups (e.g., hydroxy, oxo) .
- Solubility : Polar substituents (e.g., hydroxy in ) enhance aqueous solubility, whereas the target’s ethoxy and aromatic groups may reduce solubility, aligning with trends in for methylphenyl indolizine (low solubility despite moderate log P) .
- Crystal Packing : Weak interactions (C–H⋯N, π–π stacking) observed in imidazole-4-imines suggest that the target’s 4-methylphenyl group could similarly stabilize crystal lattices through van der Waals forces.
Bioactivity and Pharmacokinetic Considerations
- Anti-inflammatory Potential: The pyridazinone derivative in demonstrates that 4-methylphenyl groups can contribute to anti-inflammatory activity (IC50: 11.6 μM) . While the target’s quinoline core differs, its substituents may support analogous interactions with inflammatory targets.
- Drug-Likeness : highlights that methylphenyl-containing compounds (e.g., 2-(4-methylphenyl) indolizine) exhibit favorable drug-likeness scores (3.50) and BBB permeability . The target’s log P (~4.2) may support moderate BBB penetration but could limit solubility.
Biological Activity
4-Ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Preparation of Quinoline Derivative : The initial step involves the Friedländer synthesis, where 4-ethoxyaniline is condensed with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid.
- Formation of Carboxamide : The resultant quinoline is reacted with propylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide group.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thus blocking their function.
- Receptor Modulation : The compound can modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it exhibits selective antiproliferative activity against cancer cell lines. For instance, compounds similar in structure have shown high toxicity towards both breast and colon cancer cells, indicating a potential for targeted cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-2-(4-methylphenyl)quinoline | Lacks carboxamide group | Reduced biological activity |
| 2-(4-Methylphenyl)-N-propylquinoline | Lacks ethoxy group | Different solubility and reactivity |
| This compound | Contains both ethoxy and carboxamide groups | Enhanced solubility and biological activity |
The unique combination of the ethoxy and carboxamide groups in this compound enhances its solubility and reactivity compared to similar compounds, contributing to its distinct biological properties.
Case Study 1: Anticancer Activity
In a study published in ACS Omega, newly synthesized quinoline derivatives exhibited selective antiproliferative activity against various cancer cell lines. The results indicated that structural modifications significantly impacted their efficacy, suggesting that compounds like this compound could be optimized for better therapeutic outcomes .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of quinoline derivatives revealed that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This study underscores the potential application of this compound in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions. For example, using POCl₃ as a cyclizing agent at 80–100°C in anhydrous toluene. Ethoxy and methylphenyl substituents can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the quinoline core.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use X-ray crystallography (for single crystals) to confirm the molecular structure, as demonstrated for analogous quinoline derivatives in Acta Crystallographica reports . Complement with spectroscopic techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy group at C4, propylamide at C6).
- HRMS : Confirm molecular weight (expected [M+H]⁺: ~403.2 g/mol).
- Quality Control : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Use sonication for aqueous suspensions .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ethoxy group or amide bond .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy vs. methoxy, propylamide vs. methylamide) influence biological activity in quinoline carboxamides?
- Structure-Activity Relationship (SAR) :
- Ethoxy Group : Enhances metabolic stability compared to methoxy (reduced CYP450-mediated demethylation).
- Propylamide Chain : Increases lipophilicity, improving membrane permeability (logP ~3.5). Compare with shorter-chain analogs via in vitro assays (e.g., Caco-2 permeability) .
- Methodology : Synthesize derivatives with systematic substituent variations and test against target proteins (e.g., kinases) using SPR or fluorescence polarization .
Q. What mechanistic insights exist for this compound’s bioactivity, particularly in kinase inhibition?
- Hypothesis : The quinoline core may act as a ATP-binding site competitor in kinases. Molecular docking studies (e.g., AutoDock Vina) with homology models of target kinases (e.g., EGFR, CDK2) can predict binding affinities .
- Experimental Validation : Conduct kinase inhibition assays (IC₅₀ determination) with recombinant proteins. Cross-validate with cellular assays (e.g., Western blot for phosphorylated targets) .
Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray studies?
- Crystallization Techniques : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) at 4°C. For stubborn cases, employ seeding from analogous quinoline crystals .
- Polymorphism Mitigation : Characterize polymorphs via PXRD and DSC. Select conditions favoring thermodynamically stable forms .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Case Example : If one study reports IC₅₀ = 50 nM for kinase X, while another finds no activity:
- Potential Causes : Impurities (>5% byproducts), assay conditions (e.g., ATP concentration differences), or protein isoform variability.
- Resolution : Re-test with rigorously purified compound and standardized assay protocols (e.g., 10 µM ATP, pH 7.4) .
Q. What in silico and in vitro models are suitable for toxicity profiling?
- In Silico : Use ProTox-II or ADMET Predictor™ to estimate hepatotoxicity (e.g., CYP inhibition) and Ames test predictions .
- In Vitro : Liver microsomal stability assays (human/rat) and cytotoxicity screening (HEK293 or HepG2 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
